molecular formula C6H12N3O6P B13734586 Diammonium 4-nitrophenyl phosphate CAS No. 32348-91-7

Diammonium 4-nitrophenyl phosphate

Cat. No.: B13734586
CAS No.: 32348-91-7
M. Wt: 253.15 g/mol
InChI Key: HMBDBPRVHYUSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diammonium 4-nitrophenyl phosphate is an organic compound with the molecular formula C6H12N3O6P. It is a derivative of 4-nitrophenol and is commonly used in various biochemical assays due to its chromogenic properties. This compound is particularly significant in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium 4-nitrophenyl phosphate can be synthesized through the reaction of 4-nitrophenol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where 4-nitrophenol is treated with phosphoric acid. The mixture is then neutralized with ammonia gas, and the product is crystallized and purified through filtration and drying processes.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of 4-nitrophenol and phosphoric acid.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Various nucleophiles under controlled pH and temperature.

Major Products Formed:

    Hydrolysis: 4-nitrophenol and phosphoric acid.

    Reduction: 4-aminophenyl phosphate.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Diammonium 4-nitrophenyl phosphate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.

    Molecular Biology: Employed in ELISA to detect the presence of specific antibodies or antigens.

    Medicine: Utilized in diagnostic tests to monitor enzyme levels in various diseases.

    Industry: Applied in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of diammonium 4-nitrophenyl phosphate involves its interaction with enzymes, particularly phosphatases. When used as a substrate in enzyme assays, the compound is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction is commonly monitored spectrophotometrically at 405 nm.

Comparison with Similar Compounds

Diammonium 4-nitrophenyl phosphate is unique due to its specific chromogenic properties and its ability to act as a substrate for phosphatases. Similar compounds include:

    4-Nitrophenyl phosphate disodium salt: Another substrate for phosphatases, commonly used in similar biochemical assays.

    Bis(4-nitrophenyl) phosphate: Used in studies involving the hydrolysis of phosphate esters.

    4-Nitrophenyl sulfate: Employed in assays to measure sulfatase activity.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its stability and reactivity in enzyme assays.

Properties

CAS No.

32348-91-7

Molecular Formula

C6H12N3O6P

Molecular Weight

253.15 g/mol

IUPAC Name

diazanium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.2H3N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);2*1H3

InChI Key

HMBDBPRVHYUSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[NH4+].[NH4+]

Related CAS

330-13-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.